molecular formula C27H46Li3N7O17P3S B12395599 Hexanoyl coenzyme A (trilithium)

Hexanoyl coenzyme A (trilithium)

Cat. No.: B12395599
M. Wt: 886.6 g/mol
InChI Key: CCHQKQWCFXTEGK-GUOUMXCNSA-N
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Description

Hexanoyl coenzyme A (trilithium) is a trilithium salt of hexanoyl coenzyme A, a derivative of coenzyme A. This compound plays a crucial role in various biochemical processes, including fatty acid oxidation, lipid biosynthesis, and ceramide formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl coenzyme A (trilithium) can be synthesized through the reaction of hexanoic acid with coenzyme A in the presence of trilithium hydroxide. The reaction typically involves the activation of hexanoic acid to its acyl chloride form, followed by its reaction with coenzyme A to form hexanoyl coenzyme A. The final product is then treated with trilithium hydroxide to obtain the trilithium salt .

Industrial Production Methods: Industrial production of hexanoyl coenzyme A (trilithium) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Hexanoyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hexanoyl coenzyme A .

Mechanism of Action

Hexanoyl coenzyme A (trilithium) functions as an acyl group carrier, similar to acetyl coenzyme A. It is involved in the transfer of the hexanoyl group to various substrates, facilitating biochemical reactions such as fatty acid oxidation and lipid biosynthesis. The molecular targets include enzymes like ghrelin O-acyltransferase (GOAT), which uses hexanoyl coenzyme A as an acyl donor .

Comparison with Similar Compounds

Hexanoyl coenzyme A (trilithium) can be compared with other acyl coenzyme A derivatives, such as:

Hexanoyl coenzyme A (trilithium) is unique due to its specific role in fatty acid oxidation, lipid biosynthesis, and its preference by certain enzymes like ghrelin O-acyltransferase (GOAT) .

Properties

Molecular Formula

C27H46Li3N7O17P3S

Molecular Weight

886.6 g/mol

InChI

InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/t16-,20-,21-,22+,26-;;;/m1.../s1

InChI Key

CCHQKQWCFXTEGK-GUOUMXCNSA-N

Isomeric SMILES

[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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